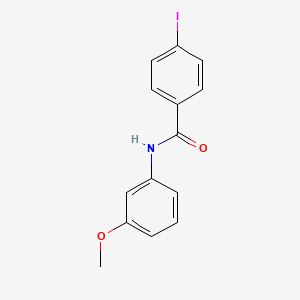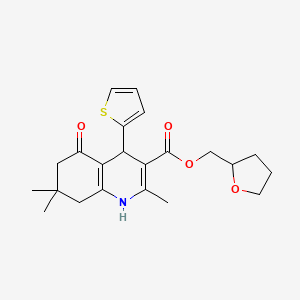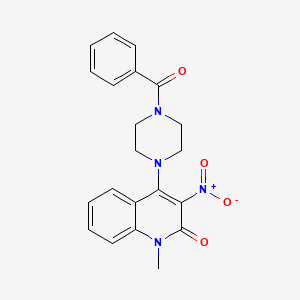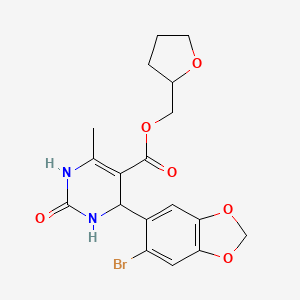![molecular formula C23H28N2O2 B5156848 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B5156848.png)
2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol, also known as MPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. MPPE is a piperazine derivative that is structurally similar to other drugs such as buspirone and gepirone. MPPE has been found to have anxiolytic and antidepressant properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has also been found to modulate the activity of the dopamine and norepinephrine systems, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has been found to have several biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has been found to decrease levels of corticotropin-releasing hormone, which is involved in the regulation of the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol is that it has been found to have low toxicity in animal models, making it a safer candidate for further research. However, one limitation is that there is limited information available on its pharmacokinetics and pharmacodynamics, which may impact its efficacy as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol. One area of interest is the development of new drugs that are based on the structure of 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol and its potential use in treating anxiety, depression, and schizophrenia. Finally, more studies are needed to determine the safety and efficacy of 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol in human clinical trials.
In conclusion, 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol is a promising candidate for the development of new drugs with anxiolytic, antidepressant, and antipsychotic properties. While there is still much to learn about its mechanism of action and potential applications, 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol represents an exciting area of research in the field of pharmacology.
Métodos De Síntesis
The synthesis of 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol involves several steps, starting with the reaction of 3-methoxybenzylamine with propargyl bromide to form 3-methoxyphenethylpropargylamine. This compound is then reacted with piperazine to form 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol. The synthesis of 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has been optimized to increase yield and purity, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has been extensively studied for its potential use in treating anxiety and depression. Studies have shown that 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has anxiolytic and antidepressant effects in animal models, suggesting that it may be a useful therapeutic agent for these conditions. Additionally, 2-[1-(3-methoxybenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol has been found to have antipsychotic effects, making it a potential candidate for the treatment of schizophrenia.
Propiedades
IUPAC Name |
2-[1-[(3-methoxyphenyl)methyl]-4-(3-phenylprop-2-ynyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-27-23-11-5-9-21(17-23)18-25-15-14-24(19-22(25)12-16-26)13-6-10-20-7-3-2-4-8-20/h2-5,7-9,11,17,22,26H,12-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPXKPVLKYGNGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Methoxybenzyl)-4-(3-phenylprop-2-yn-1-yl)piperazin-2-yl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}pentanamide](/img/structure/B5156772.png)





![[1-(1-methyl-4-piperidinyl)-2-pyrrolidinyl]methanol](/img/structure/B5156819.png)
![7-chloro-4-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5156824.png)

![2-(2-methylphenyl)-5-{[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B5156832.png)

![2-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5156890.png)